molecular formula C16H22N2O7 B13728228 Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate

Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate

Cat. No.: B13728228
M. Wt: 354.35 g/mol
InChI Key: SAGUKJOPHPTQKT-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by its complex molecular structure, which includes a nitrobenzoate core, a methoxy group, and a morpholinopropoxy side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate typically involves multiple steps, starting with the preparation of the nitrobenzoate core. The process often includes nitration of a benzoate derivative, followed by the introduction of the methoxy group and the morpholinopropoxy side chain through various organic reactions. Common reagents used in these steps include nitric acid, methanol, and morpholine, among others. The reaction conditions usually require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and environmental impact. The use of advanced technologies such as automated reactors and real-time monitoring systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The methoxy and morpholinopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and palladium on carbon are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized benzoate compounds.

Scientific Research Applications

Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate exerts its effects is primarily related to its chemical structure. The nitro group can participate in redox reactions, while the morpholinopropoxy side chain can interact with various molecular targets. These interactions can influence biological pathways and cellular processes, making the compound of interest for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methoxy-3-(3-morpholinopropoxy)benzoate
  • 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile
  • 4-Methoxy-3-(3-morpholinopropoxy)phenylboronic acid

Uniqueness

Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate stands out due to the presence of both a nitro group and a morpholinopropoxy side chain. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research.

Properties

Molecular Formula

C16H22N2O7

Molecular Weight

354.35 g/mol

IUPAC Name

methyl 4-methoxy-3-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate

InChI

InChI=1S/C16H22N2O7/c1-22-13-5-4-12(16(19)23-2)14(18(20)21)15(13)25-9-3-6-17-7-10-24-11-8-17/h4-5H,3,6-11H2,1-2H3

InChI Key

SAGUKJOPHPTQKT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)[N+](=O)[O-])OCCCN2CCOCC2

Origin of Product

United States

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